molecular formula C12H14ClNS B2961015 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride CAS No. 102339-13-9

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride

Cat. No. B2961015
CAS RN: 102339-13-9
M. Wt: 239.76
InChI Key: HLKQMWQOBIKMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride, also known as 2-Thiopheneethylamine, is an aromatic amine . It has a molecular weight of 127.21 . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride involves several steps. N,N-Dimethylformamide (DMF) reacts with thiophene to obtain 2-thiophenecarbaldehyde, then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde, and then reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, and finally reduced to give 2-thiopheneethylamine .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride consists of a thiophene ring attached to an ethylamine group . The InChI key for this compound is HVLUYXIJZLDNIS-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Physical And Chemical Properties Analysis

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride is a liquid at room temperature . It has a boiling point of 128-132°C/22mmHg and a density of 1.087 kg/L .

Scientific Research Applications

1. Functionalization of Multiwall Carbon Nanotubes (MWCNT) 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride can be used to functionalize multiwall carbon nanotubes. This process enhances the properties of MWCNTs, making them suitable for various applications such as sensors, catalysts, and in electronic devices .

Synthesis of Pyrimidine Derivatives

This compound serves as a reactant in the synthesis of pyrimidine derivatives when reacted with various isothiocyanatoketones. Pyrimidine derivatives are important in pharmaceuticals and agrochemicals due to their biological activities .

Synthesis of Acylguanidines Derivatives

It is also used in synthesizing acylguanidines derivatives by reacting with aroyl S-methylisothiourea. Acylguanidines have potential therapeutic applications due to their biological properties .

Electrochromic Device Applications

Tris(4-(thiophen-2-yl)phenyl)amine, a related compound, has been used in high-contrast electrochromic devices. These devices have applications in smart windows, displays, and mirrors due to their ability to change color under electrical stimulus .

Biological Activity Research

Thiophene-based analogs, including those derived from 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride, are a focus for scientists due to their potential as biologically active compounds. They are explored for developing advanced compounds with diverse biological effects .

Safety And Hazards

This compound is known to cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

properties

IUPAC Name

2-phenyl-1-thiophen-2-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS.ClH/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10;/h1-8,11H,9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKQMWQOBIKMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride

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